molecular formula C20H18ClN3O3 B2847915 (4-ethenylphenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946243-13-6

(4-ethenylphenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2847915
CAS No.: 946243-13-6
M. Wt: 383.83
InChI Key: XHAARIFWKHSRJN-UHFFFAOYSA-N
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Description

The compound "(4-ethenylphenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" is a 1,2,3-triazole derivative characterized by a triazole core substituted at positions 1, 4, and 3. The substituents include:

  • Position 1: A 3-chloro-4-methoxyphenyl group, which introduces both electron-withdrawing (chloro) and electron-donating (methoxy) effects.
  • Position 5: A methyl group, enhancing steric bulk and metabolic stability.

Properties

IUPAC Name

(4-ethenylphenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-4-14-5-7-15(8-6-14)12-27-20(25)19-13(2)24(23-22-19)16-9-10-18(26-3)17(21)11-16/h4-11H,1,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAARIFWKHSRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)OCC3=CC=C(C=C3)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethenylphenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps:

    Formation of the Vinylbenzyl Intermediate: The vinylbenzyl group can be synthesized from 4-vinylbenzyl alcohol through a reaction with hydrobromic acid, resulting in 4-vinylbenzyl bromide.

    Synthesis of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction involving an azide and an alkyne. This step often requires a copper catalyst to facilitate the reaction.

    Coupling Reactions: The final step involves coupling the vinylbenzyl intermediate with the triazole ring and the chloromethoxyphenyl group under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-ethenylphenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: The vinyl and benzyl groups can undergo substitution reactions with nucleophiles or electrophiles, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4-ethenylphenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-ethenylphenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The vinylbenzyl and chloromethoxyphenyl groups may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituent groups, which influence physicochemical properties and reactivity. Key comparisons include:

Compound Name (CAS/Reference) R1 (Position 1) R4 (Position 4) R5 (Position 5) Molecular Weight Solubility/Stability Notable Properties
Target Compound 3-chloro-4-methoxyphenyl (4-ethenylphenyl)methyl carboxylate Methyl Likely low aqueous solubility High hydrophobicity (ethenyl)
Ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-... (75020-42-7) 4-methoxyphenylmethyl Ethyl carboxylate Chloro 295.7 Research use only; stored at 2–8°C Chloro substituent enhances electrophilicity
Ethyl 1-(3-chloro-4-methylphenyl)-5-oxo-... (1000573-58-9) 3-chloro-4-methylphenyl Ethyl carboxylate Oxo 281.7 Predicted density: 1.42 g/cm³ Oxo group increases hydrogen bonding potential
AGN-PC-079ZEK () 4-ethylphenyl Thiazole-5-carboxylic acid Methyl Thiazole-carboxylic acid enhances metal coordination

Key Observations :

  • Solubility : The (4-ethenylphenyl)methyl group in the target compound likely reduces aqueous solubility compared to ethyl or methyl esters in analogs .
  • Steric Effects : The 5-methyl group in the target compound may hinder enzymatic degradation, a feature shared with AGN-PC-079ZEK (), which includes a methyl-substituted thiazole .
Spectroscopic and Crystallographic Characterization
  • NMR Data : Analogous triazoles (e.g., 4-(azidomethyl)-5-(4-methoxyphenyl)-2H-1,2,3-triazole) show characteristic ¹H-NMR peaks for methoxy (~δ 3.8 ppm) and aryl protons (~δ 6.8–7.5 ppm) . The target compound’s ethenyl group would likely exhibit distinct vinyl proton signals (δ 5.2–5.8 ppm).
  • Crystallography : Structural analogs (e.g., Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate) are refined using SHELXL, with R-factors < 0.05, indicating high precision . The target compound’s structure could be resolved similarly using SHELX or ORTEP-III .
Toxicity and Regulatory Considerations

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